

# 3-iodo-1-phenyl-1H-pyrazole CAS number 141998-90-5

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## Compound of Interest

Compound Name: *3-iodo-1-phenyl-1H-pyrazole*

Cat. No.: B168794

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An In-depth Technical Guide to **3-iodo-1-phenyl-1H-pyrazole** (CAS Number: 141998-90-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-iodo-1-phenyl-1H-pyrazole** is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring a phenyl-substituted pyrazole ring with an iodine atom at the 3-position, makes it an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups at this position, enabling the synthesis of a wide array of novel molecules with potential biological activities. The pyrazole scaffold is a well-established privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this motif. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **3-iodo-1-phenyl-1H-pyrazole**, with a focus on its application in the development of new chemical entities.

## Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and predicted spectral properties of **3-iodo-1-phenyl-1H-pyrazole**.

Table 1: General and Physicochemical Properties

Property	Value	Reference
CAS Number	141998-90-5	
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IN <sub>2</sub>	PubChem
Molecular Weight	270.07 g/mol	PubChem
Appearance	White to off-white crystalline solid	Generic for similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF)	Inferred from reaction conditions

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] <sup>+</sup>	270.97268
[M+Na] <sup>+</sup>	292.95462
[M-H] <sup>-</sup>	268.95812
[M+NH <sub>4</sub> ] <sup>+</sup>	287.99922
[M+K] <sup>+</sup>	308.92856

Data obtained from PubChem.

## Synthesis of 3-iodo-1-phenyl-1H-pyrazole

The synthesis of **3-iodo-1-phenyl-1H-pyrazole** can be achieved through the direct iodination of 1-phenyl-1H-pyrazole. Several methods for the iodination of pyrazoles have been reported, with the choice of reagent and conditions influencing the regioselectivity and yield.

# Experimental Protocol: Iodination using Iodine and an Oxidizing Agent

This protocol describes a general method for the iodination of an N-aryl pyrazole.

## Materials:

- 1-phenyl-1H-pyrazole
- Iodine ( $I_2$ )
- Ceric Ammonium Nitrate (CAN)
- Acetonitrile (MeCN)
- Saturated aqueous sodium thiosulfate ( $Na_2S_2O_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

## Procedure:

- In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in acetonitrile.
- Add elemental iodine (1.1 eq) to the solution and stir.
- Slowly add a solution of ceric ammonium nitrate (CAN) (0.5 eq) in acetonitrile to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **3-iodo-1-phenyl-1H-pyrazole**.

## Chemical Reactivity and Synthetic Applications

The carbon-iodine bond in **3-iodo-1-phenyl-1H-pyrazole** is highly amenable to participating in various palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules.

### Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the pyrazole ring and a terminal alkyne.

Experimental Protocol:

Materials:

- **3-iodo-1-phenyl-1H-pyrazole**
- Terminal alkyne (e.g., phenylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine (TEA)
- Tetrahydrofuran (THF)

**Procedure:**

- To a Schlenk flask under an inert atmosphere (e.g., argon), add **3-iodo-1-phenyl-1H-pyrazole** (1.0 eq),  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.05 eq), and  $\text{CuI}$  (0.1 eq).
- Add THF and triethylamine to the flask.
- Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction to room temperature and filter off the triethylammonium iodide salt.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-1-phenyl-1H-pyrazole derivative.

## Suzuki Coupling

The Suzuki coupling allows for the arylation or vinylation of the pyrazole ring at the 3-position using a boronic acid or ester.

**Experimental Protocol:****Materials:**

- **3-iodo-1-phenyl-1H-pyrazole**
- Aryl or vinyl boronic acid (e.g., phenylboronic acid)
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene and Water (as a solvent mixture)

**Procedure:**

- In a round-bottom flask, combine **3-iodo-1-phenyl-1H-pyrazole** (1.0 eq), the boronic acid (1.5 eq),  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq), and potassium carbonate (2.0 eq).
- Add a mixture of toluene and water (e.g., 4:1 v/v).
- Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC).
- Cool the reaction to room temperature and separate the organic and aqueous layers.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the 3-aryl- or 3-vinyl-1-phenyl-1H-pyrazole.

## Heck Coupling

The Heck coupling facilitates the formation of a new carbon-carbon bond between the pyrazole ring and an alkene.

Experimental Protocol:

Materials:

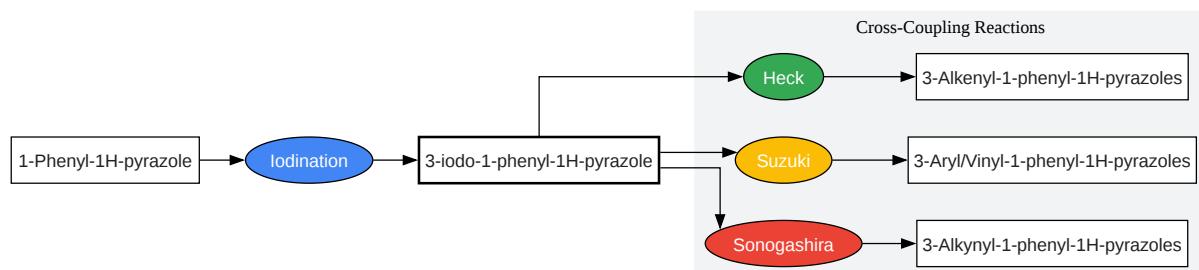
- **3-iodo-1-phenyl-1H-pyrazole**
- Alkene (e.g., styrene or an acrylate)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Tri(o-tolyl)phosphine ( $\text{P}(\text{o-tol})_3$ )
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF)

**Procedure:**

- To a sealed tube, add **3-iodo-1-phenyl-1H-pyrazole** (1.0 eq),  $\text{Pd}(\text{OAc})_2$  (0.05 eq), and  $\text{P}(\text{o-tol})_3$  (0.1 eq).
- Add DMF, triethylamine, and the alkene (1.5 eq).
- Seal the tube and heat the reaction mixture to 100-120 °C.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the 3-alkenyl-1-phenyl-1H-pyrazole.

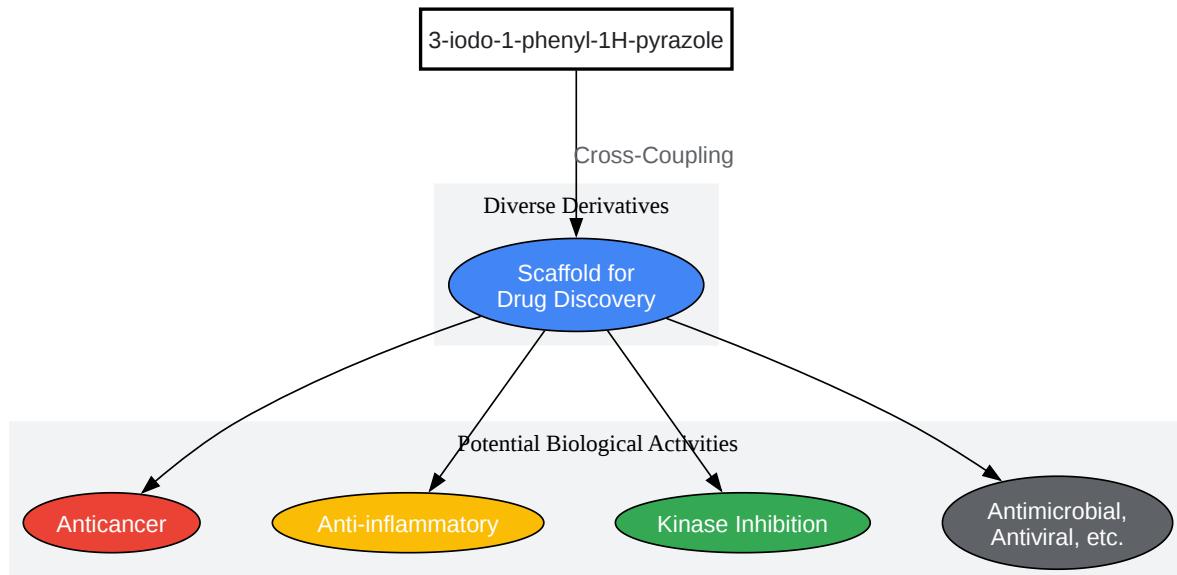
## Visualized Synthetic Workflow and Potential Applications

The following diagrams illustrate the synthetic utility of **3-iodo-1-phenyl-1H-pyrazole** and the conceptual landscape of potential applications for its derivatives.



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Caption: Synthetic workflow for **3-iodo-1-phenyl-1H-pyrazole** and its derivatives.



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Caption: Conceptual landscape of potential applications for pyrazole derivatives.

## Potential Biological Significance

While the specific biological activities of **3-iodo-1-phenyl-1H-pyrazole** have not been extensively reported, the pyrazole scaffold is a cornerstone in medicinal chemistry. Derivatives of 1-phenyl-1H-pyrazole have been investigated for a wide range of therapeutic applications, including:

- **Anticancer Activity:** Many pyrazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as JAK, Aurora, and receptor tyrosine kinases.

- **Anti-inflammatory Effects:** The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
- **Kinase Inhibition:** The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.

The ability to functionalize the 3-position of the 1-phenyl-1H-pyrazole core via the iodo intermediate allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting a wide range of biological targets.

## Conclusion

**3-iodo-1-phenyl-1H-pyrazole** (CAS 141998-90-5) is a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a diverse range of 3-substituted 1-phenyl-1H-pyrazole derivatives. Given the well-established importance of the pyrazole scaffold in drug discovery, this compound represents a key intermediate for the development of novel therapeutic agents and functional materials. Further investigation into the biological profile of derivatives of **3-iodo-1-phenyl-1H-pyrazole** is a promising area for future research.

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